molecular formula C8H3BrF3N B1375455 3-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 1228898-24-5

3-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B1375455
CAS No.: 1228898-24-5
M. Wt: 250.01 g/mol
InChI Key: WQERJEKPDHRROX-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N . It is used in various chemical processes and organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the reaction of 2-(Trifluoromethyl)benzonitrile with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a nitrile group . The InChI code for this compound is 1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . It can also react with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 250.02 .

Scientific Research Applications

Synthetic Process Development

  • 3-Bromo-2-(trifluoromethyl)benzonitrile is involved in the synthesis of various chemical compounds. For instance, it is used in the efficient and nonchromatographic process for multihundred gram production of related compounds like 4,5-diamino-2-(trifluoromethyl)benzonitrile, highlighting its importance in large-scale chemical synthesis (Li et al., 2009).

Catalysis and Organic Synthesis

  • The compound plays a critical role in the synthesis of isocoumarin skeletons in bioactive molecules. It acts as an effective indirect trifluoromethylation reagent, important in constructing 3-trifluoromethyl isocoumarin structures through catalytic processes (Zhou et al., 2020).

Understanding Steric Effects in Chemistry

  • Research on this compound contributes to the understanding of steric effects in chemical reactions. For example, studies have shown how the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, influencing the outcome of reactions (Schlosser et al., 2006).

Site Selectivity in Metalation Reactions

  • It is used to study the metalation of halobenzotrifluorides, demonstrating how different reagents and conditions can lead to selective site metalation, which is crucial in the synthesis of complex organic molecules (Mongin et al., 1996).

Intermediate in Pharmaceutical Synthesis

  • The compound serves as an intermediate in the synthesis of pharmaceuticals, such as bicalutamide, demonstrating its utility in drug development (Zhang Tong-bin, 2012).

Fluorine Chemistry Applications

  • Its derivatives are important in fluorine chemistry, contributing to the synthesis of various fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science (Baker et al., 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause harm if swallowed, inhaled, or comes into contact with skin (H302+H312+H332). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERJEKPDHRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228898-24-5
Record name 3-Bromo-2-(trifluoromethyl)benzonitrile
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